molecular formula C20H24N4O3S B2417575 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 941247-58-1

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2417575
CAS No.: 941247-58-1
M. Wt: 400.5
InChI Key: KCYMXICQGHHMIG-UHFFFAOYSA-N
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Description

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the piperidine and pyrrolidine moieties: These steps may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile
  • 2-(4-(Piperidin-1-yl)sulfonyl)phenyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile

Uniqueness

2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of both the piperidine and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-15-8-12-24(13-9-15)28(25,26)17-6-4-16(5-7-17)19-22-18(14-21)20(27-19)23-10-2-3-11-23/h4-7,15H,2-3,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYMXICQGHHMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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